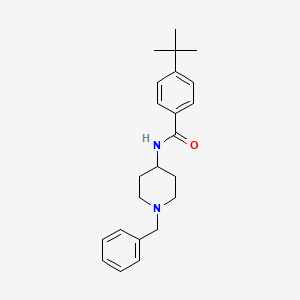![molecular formula C19H24F3N3O2 B2971535 tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 1286725-71-0](/img/structure/B2971535.png)
tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses, such as whether it’s used in any industrial processes, pharmaceuticals, or research .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at its reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve looking at properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectral data (IR, NMR, MS) to confirm its structure .Applications De Recherche Scientifique
Synthesis and Application in Drug Development
- The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrates the compound's relevance in drug development. The synthetic route was optimized to achieve a high total yield of 71.4%, indicating its efficiency and potential for large-scale production. These compounds are critical for targeting the PI3K/AKT/mTOR pathway in cancer, highlighting the ongoing need for novel antitumor drugs (Zhang et al., 2018).
Asymmetric Synthesis for Nociceptin Antagonists
- An efficient and practical asymmetric synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate was developed as a useful intermediate for the synthesis of nociceptin antagonists. This highlights its utility in synthesizing compounds with potential therapeutic applications, especially in pain management (Jona et al., 2009).
Structural and Molecular Interactions
- The study on two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, provided insights into the interplay of strong and weak hydrogen bonds. The structural characterization and analysis of molecular interactions highlight the importance of these compounds in understanding molecular architecture and hydrogen bonding mechanisms (Das et al., 2016).
Radical Reactions and Synthetic Applications
- Research on tert-butyl phenylazocarboxylates demonstrated their versatility as building blocks in synthetic organic chemistry. Their ability to undergo nucleophilic substitutions and radical reactions opens up avenues for the synthesis of a wide range of compounds, further emphasizing the importance of such intermediates in organic synthesis (Jasch et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been used as building blocks in organic synthesis , suggesting that the compound may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It is known that similar compounds can undergo catalytic protodeboronation, a process that involves a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Result of Action
Similar compounds have been shown to have antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities , suggesting that the compound may have a wide range of potential effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2/c1-18(2,3)27-17(26)24-10-8-13(9-11-24)12-25-15-7-5-4-6-14(15)23-16(25)19(20,21)22/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXQQZGIYSAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

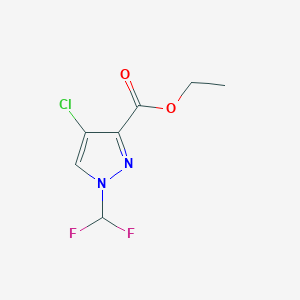
![[4-(3,4-Dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2971453.png)

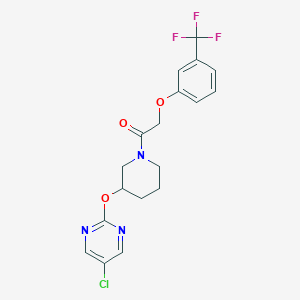
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2971457.png)
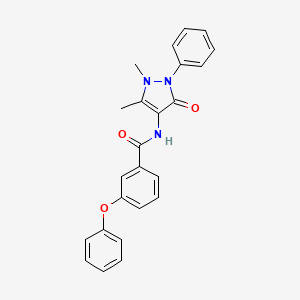
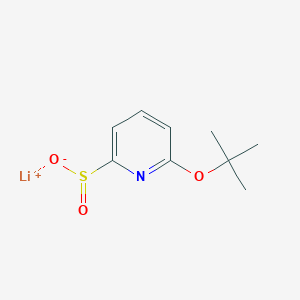
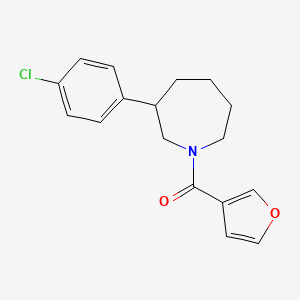
![(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971463.png)
![2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2971469.png)
![2-(4-fluorophenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2971470.png)
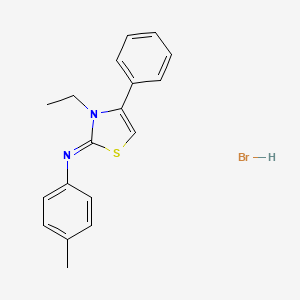
![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)
